2-Acetyl-1-pyrroline 2-Acetyl-1-pyrroline 2-Acetyl-1-pyrroline is responsible for the flavor and aroma of scented rice after cooking.
2-acetyl-1-pyrroline is a pyrroline that is 1-pyrroline in which the hydrogen at position 2 is replaced by an acetyl group. It is an aroma and flavour compound present in jasmine rice and basmati rice. It is responsible for the 'popcorn' aroma in a large variety of cereal and food products. It is one of the key odourants of the crust of bread and considered to be responsible for the cracker-like odour properties. In bread, it is primarily generated during baking but amounts are influenced by ingredient composition and fermentation conditions. It has a role as a metabolite, a flavouring agent and a Maillard reaction product. It is a methyl ketone, a pyrroline and an acylimine.
2-Acetyl-1-pyrroline, also known as 2AP or APR, belongs to the class of organic compounds known as pyrrolines. Pyrrolines are compounds containing a pyrroline ring, which is a five-member unsaturated aliphatic ring with one nitrogen atom and four carbon atoms. 2-Acetyl-1-pyrroline is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 2-acetyl-1-pyrroline is primarily located in the cytoplasm. 2-Acetyl-1-pyrroline exists in all eukaryotes, ranging from yeast to humans. 2-Acetyl-1-pyrroline is a sweet, ham, and nut tasting compound that can be found in cereals and cereal products. This makes 2-acetyl-1-pyrroline a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 85213-22-5
VCID: VC20872773
InChI: InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-4H2,1H3
SMILES: CC(=O)C1=NCCC1
Molecular Formula: C6H9NO
Molecular Weight: 111.14 g/mol

2-Acetyl-1-pyrroline

CAS No.: 85213-22-5

Cat. No.: VC20872773

Molecular Formula: C6H9NO

Molecular Weight: 111.14 g/mol

* For research use only. Not for human or veterinary use.

2-Acetyl-1-pyrroline - 85213-22-5

Specification

CAS No. 85213-22-5
Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
IUPAC Name 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone
Standard InChI InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-4H2,1H3
Standard InChI Key DQBQWWSFRPLIAX-UHFFFAOYSA-N
SMILES CC(=O)C1=NCCC1
Canonical SMILES CC(=O)C1=NCCC1

Introduction

Physical and Chemical Properties

2-Acetyl-1-pyrroline (C₆H₉NO) is a nitrogen-containing heterocyclic compound that combines the structural features of a substituted pyrroline, a cyclic imine, and a ketone . This molecular structure gives rise to its distinctive aromatic properties and chemical behavior.

Fundamental Physical Properties

The compound exhibits the following physical characteristics:

PropertyValue
Chemical FormulaC₆H₉NO
Molecular Weight111.14 g/mol
Physical AppearanceColorless to yellow solid or liquid
Melting Point19°C
Boiling Point183°C
CAS Registry Number85213-22-5

Table 1: Physical properties of 2-Acetyl-1-pyrroline

Structural Characteristics

From a structural perspective, 2-Acetyl-1-pyrroline contains a five-membered ring with a nitrogen atom and an acetyl group at the 2-position. The compound is also known by several alternative names including 1-Pyrroline, 2-acetyl; 2-Acetyl-4,5-dihydro-3H-pyrrole; and 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone . This structural arrangement contributes to its distinctive aroma profile and chemical reactivity.

Chromatographic Properties

Chromatographic analysis of 2-Acetyl-1-pyrroline reveals consistent retention indices across various column types:

Column TypeActive PhaseColumn Length (m)Temperature Range (°C)Retention Index
CapillarySE-54300-200922
CapillaryRTX-5 MS3035-225921
CapillaryVF-5MS3040-250918
CapillaryDB-53040-250920
CapillaryOV-1011035-225896

Table 2: Chromatographic retention indices of 2-Acetyl-1-pyrroline on different columns

These consistent retention values facilitate reliable identification of the compound in complex mixtures, which is essential for both research and quality control applications.

Natural Occurrence and Sources

2-Acetyl-1-pyrroline occurs naturally in various plant materials and food products, contributing significantly to their characteristic aromas.

Aromatic Rice Varieties

The compound is perhaps most famously associated with fragrant rice varieties, where it serves as the key aroma component. It is present in the volatile oils of basmati and jasmine rice, contributing to their distinctive and highly valued fragrance . The compound's presence and concentration in rice varieties have become important quality markers in the global rice market.

Pandan and Other Plants

In 1983, researchers identified 2-Acetyl-1-pyrroline in the leaves of pandan (Pandanus amaryllifolius), a tropical plant widely used as a flavoring agent throughout South and Southeast Asia . The compound contributes significantly to pandan's characteristic aroma, which explains why these leaves are often used to impart a rice-like fragrance to various dishes.

Additionally, 2-Acetyl-1-pyrroline has been detected in bread flowers (Vallaris glabra), which share a similar aromatic profile .

Baked Products

During the 1980s, food chemists identified 2-Acetyl-1-pyrroline as a key component in the aroma of baking bread. In 1985, researchers at the Technical University of Munich reported that the compound is present in the crusts of wheat and rye breads . The formation occurs during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that takes place during the baking process and contributes to the characteristic aroma and brown coloration of baked goods .

Animal Sources

Interestingly, 2-Acetyl-1-pyrroline also contributes to certain animal scents. The urine of binturongs (bearcats) has been found to contain this compound, giving it an aroma similar to popcorn. Additionally, fresh marking fluid and urine from tigers (Indian, Amur, and Siberian varieties) and Indian leopards also contain 2-Acetyl-1-pyrroline, contributing to their strong characteristic scent .

Biosynthesis Pathways

The formation of 2-Acetyl-1-pyrroline in plants involves several biochemical pathways that have been extensively studied, particularly in fragrant rice varieties.

The Proline Pathway

Research has established that proline serves as a critical precursor in the biosynthesis of 2-Acetyl-1-pyrroline. In this pathway, proline undergoes enzymatic transformation to form Δ1-pyrroline, which subsequently participates in reactions leading to 2-Acetyl-1-pyrroline formation .

Key enzymes involved in this pathway include:

EnzymeAbbreviationRole in 2-Acetyl-1-pyrroline Biosynthesis
Proline DehydrogenasePRODHCatalyzes the conversion of proline to Δ1-pyrroline-5-carboxylate
Pyrroline-5-Carboxylate SynthetaseP5CSInvolved in proline biosynthesis, indirectly affecting 2-Acetyl-1-pyrroline levels
Ornithine TransaminaseOATFacilitates the conversion between ornithine and proline pathway intermediates

Table 3: Key enzymes in the proline pathway of 2-Acetyl-1-pyrroline biosynthesis

The Ornithine-Putrescine Pathway

An alternative biosynthetic route involves ornithine as a starting material. In this pathway:

  • Ornithine is converted to putrescine

  • Putrescine is transformed to γ-aminobutyric aldehyde

  • γ-Aminobutyric aldehyde cyclizes to form 1-pyrroline

  • 1-Pyrroline serves as the limiting precursor for 2-Acetyl-1-pyrroline synthesis

A crucial enzyme in this pathway is diamine oxidase (DAO), which catalyzes the conversion of putrescine to γ-aminobutyric aldehyde. Research has identified several DAO genes (DAO1, DAO2, DAO4, and DAO5) that play varying roles in this process .

Methylglyoxal Contribution

Methylglyoxal, a cytotoxic by-product of glycolysis, participates in the final stages of 2-Acetyl-1-pyrroline formation. This compound interacts non-enzymatically with Δ1-pyrroline to synthesize 2-Acetyl-1-pyrroline. Under abiotic stress conditions, such as salt stress, methylglyoxal levels increase significantly, potentially enhancing 2-Acetyl-1-pyrroline production .

Influence of Environmental Factors

Environmental conditions significantly impact 2-Acetyl-1-pyrroline biosynthesis, particularly in rice cultivation. Research has demonstrated that soil moisture content plays a crucial role in regulating 2-Acetyl-1-pyrroline levels:

  • Low soil moisture conditions (20-40% soil moisture content) significantly increase 2-Acetyl-1-pyrroline content in fragrant rice compared to higher moisture levels (50%)

  • Under reduced soil moisture, plants exhibited 23-53% higher 2-Acetyl-1-pyrroline content

  • These conditions correlate with 20-90% increased proline content in plant tissues

  • Low soil moisture promotes 2-Acetyl-1-pyrroline biosynthesis primarily by upregulating DAO1 gene expression, enhancing the conversion from putrescine to 2-Acetyl-1-pyrroline

This relationship between environmental stress and 2-Acetyl-1-pyrroline production has significant implications for agricultural practices aimed at optimizing aromatic qualities in crops.

Analytical Methods and Detection

The analysis and detection of 2-Acetyl-1-pyrroline present unique challenges due to the compound's volatility and typically low concentration in natural sources.

Chromatographic Methods

Gas chromatography represents the most commonly employed technique for 2-Acetyl-1-pyrroline analysis. The compound exhibits consistent retention indices across various column types, facilitating reliable identification. When employing capillary columns with different stationary phases (SE-54, RTX-5 MS, VF-5MS, DB-5, and OV-101), 2-Acetyl-1-pyrroline shows retention indices ranging from 896 to 922 .

Typical chromatographic conditions include:

  • Temperature programs ranging from 0-40°C (starting temperature) to 200-250°C (final temperature)

  • Heat rates of 4-7 K/min

  • Helium as the carrier gas

  • Capillary columns of 10-30 meters in length

Synthesis for Analytical Standards

For analytical purposes, 2-Acetyl-1-pyrroline can be synthesized via catalytic reduction of 2-acetylpyrrole, followed by oxidation with silver carbonate, as demonstrated by Buttery, Ling, and Juliano in their pioneering work . This synthesis route provides standards for quantitative analysis and method development.

Applications and Significance

The unique aromatic properties of 2-Acetyl-1-pyrroline have multiple applications and implications in food science, agriculture, and broader scientific research.

Food Quality and Authentication

As the key aroma compound in prestigious rice varieties like basmati and jasmine, 2-Acetyl-1-pyrroline serves as an important marker for authenticity and quality. Quantitative analysis of this compound helps distinguish genuine aromatic rice varieties from imitations or adulterations.

Agricultural Optimization

Understanding the biosynthetic pathways and environmental factors that influence 2-Acetyl-1-pyrroline production enables agricultural optimization. The discovery that moderate water stress enhances 2-Acetyl-1-pyrroline content provides actionable insights for rice cultivation practices aiming to maximize aromatic qualities without compromising yield .

Flavor Industry Applications

The food industry leverages knowledge of 2-Acetyl-1-pyrroline for flavor development and enhancement. The compound's characteristic "popcorn-like" aroma makes it valuable for creating or improving flavors in processed foods, particularly those aiming to replicate the sensory characteristics of aromatic rice or baked goods.

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